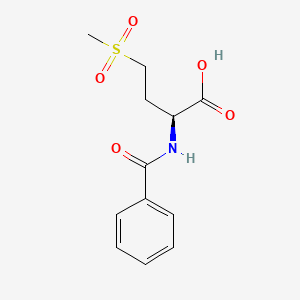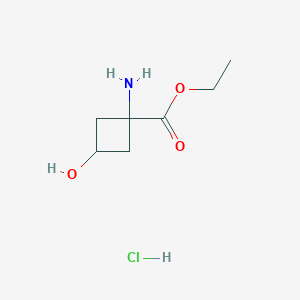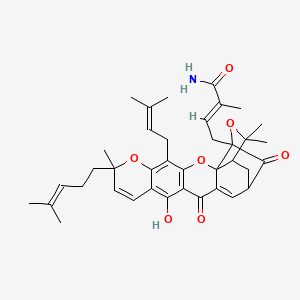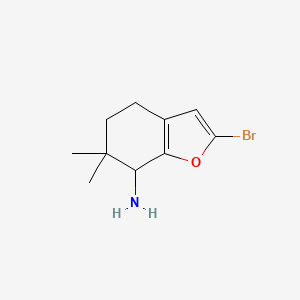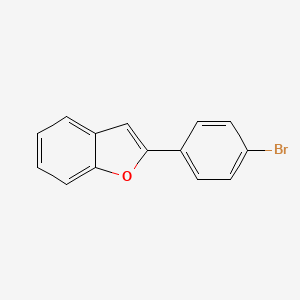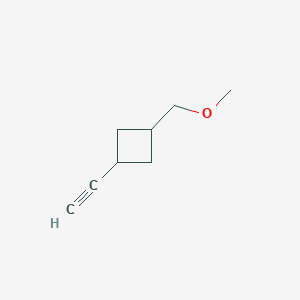![molecular formula C8H7F3 B12281504 1-Ethynyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B12281504.png)
1-Ethynyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane is a unique compound characterized by its bicyclic structure and the presence of both an ethynyl and a trifluoromethyl group. This compound is part of the bicyclo[1.1.1]pentane family, which is known for its rigid and compact three-dimensional structure. The trifluoromethyl group imparts significant electron-withdrawing properties, while the ethynyl group adds to the compound’s reactivity and versatility in synthetic chemistry .
Méthodes De Préparation
The synthesis of 1-Ethynyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a precursor. One common method includes the radical addition of trifluoromethyl and ethynyl groups to the [1.1.1]propellane framework. This can be achieved through the use of radical initiators and appropriate reaction conditions to ensure the selective addition of these groups .
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to achieve industrial-scale production .
Analyse Des Réactions Chimiques
1-Ethynyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds under specific conditions.
Reduction: The trifluoromethyl group can be reduced to a methyl group, although this requires strong reducing agents.
Common reagents used in these reactions include radical initiators, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used but often include functionalized bicyclo[1.1.1]pentane derivatives .
Applications De Recherche Scientifique
1-Ethynyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in the study of molecular interactions and enzyme mechanisms.
Medicine: Its derivatives are explored for potential therapeutic applications, including as inhibitors of specific enzymes or receptors.
Mécanisme D'action
The mechanism by which 1-Ethynyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with electron-rich sites, while the ethynyl group can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-Ethynyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane: Similar in structure but with an iodine atom instead of an ethynyl group, leading to different reactivity and applications.
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid:
The uniqueness of this compound lies in its combination of the ethynyl and trifluoromethyl groups, which provide a distinct set of chemical and physical properties that are valuable in various fields of research and industry .
Propriétés
Formule moléculaire |
C8H7F3 |
|---|---|
Poids moléculaire |
160.14 g/mol |
Nom IUPAC |
1-ethynyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane |
InChI |
InChI=1S/C8H7F3/c1-2-6-3-7(4-6,5-6)8(9,10)11/h1H,3-5H2 |
Clé InChI |
IANCWMHZPDCENN-UHFFFAOYSA-N |
SMILES canonique |
C#CC12CC(C1)(C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decane](/img/structure/B12281435.png)

![(3R,4S)-4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12281441.png)

![2-[[2-(Boc-amino)-4-pyridyl]methyl]isoindoline-1,3-dione](/img/structure/B12281454.png)
